molecular formula C23H30O5 B13412225 11-Deshydroxy 6,7-Didehydro Hydrocortisone 21-Acetate

11-Deshydroxy 6,7-Didehydro Hydrocortisone 21-Acetate

Cat. No.: B13412225
M. Wt: 386.5 g/mol
InChI Key: GLBUCDMMILQAJX-JZTHCNPZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Deshydroxy 6,7-Didehydro Hydrocortisone 21-Acetate involves multiple steps, starting from basic steroidal precursors. The process typically includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Dehydrogenation: Removal of hydrogen atoms to create double bonds, particularly at the 6,7 positions.

    Acetylation: Addition of an acetate group at the 21st position.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high purity and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

11-Deshydroxy 6,7-Didehydro Hydrocortisone 21-Acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Addition of hydrogen atoms to reduce double bonds.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions include various hydroxylated, dehydrogenated, and acetylated derivatives of the original compound.

Scientific Research Applications

11-Deshydroxy 6,7-Didehydro Hydrocortisone 21-Acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the development of pharmaceutical formulations and as a standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, including glucocorticoid receptors. Upon binding to these receptors, it modulates the expression of various genes involved in inflammatory and immune responses. The pathways involved include the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Deshydroxy 6,7-Didehydro Hydrocortisone 21-Acetate is unique due to its specific structural modifications, which confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h4-5,12,17-19,27H,6-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1

InChI Key

GLBUCDMMILQAJX-JZTHCNPZSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O

Origin of Product

United States

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